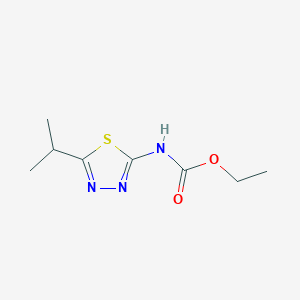
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as MNTD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the class of acetamides and has a molecular weight of 386.45 g/mol.
作用机制
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory properties. It has also been found to have antioxidant properties and may help to protect cells from oxidative stress.
实验室实验的优点和局限性
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. This compound has also been found to be relatively non-toxic, which makes it a good candidate for further study. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are a number of potential future directions for research on N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of this compound as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. In addition, more research is needed to determine the optimal dosage and administration of this compound. Other potential future directions include the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Overall, this compound shows promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It has been found to have anticancer and neuroprotective properties, as well as anti-inflammatory and antioxidant properties. While there are some limitations to the use of this compound in lab experiments, it shows promise as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosage and administration.
合成方法
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-methyl-5-nitroaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroacetate to yield this compound. The synthesis of this compound has been reported in the literature and has been found to be a relatively simple and efficient process.
科学研究应用
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
属性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-13(3)14(4)17(8-11)24-10-18(21)19-16-9-15(20(22)23)6-5-12(16)2/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVOLFUVMHFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)


![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)
